Cas no 2228962-24-9 (tert-butyl N-4-hydroxy-3-(3-sulfanylpropyl)phenylcarbamate)

Product Description: tert-Butyl N-4-hydroxy-3-(3-sulfanylpropyl)phenylcarbamate is a specialized chemical compound featuring a tert-butyl carbamate group linked to a phenolic ring substituted with a hydroxy group and a 3-sulfanylpropyl side chain. This structure combines reactivity at the thiol (-SH) group with the stability of the carbamate moiety, making it valuable for applications in organic synthesis, peptide modification, and pharmaceutical intermediates. The tert-butyl group enhances steric protection, improving stability during reactions, while the phenolic hydroxy and thiol functionalities offer versatile sites for further derivatization. Its balanced reactivity and protective group compatibility make it suitable for controlled functionalization in complex molecular architectures.
tert-butyl N-4-hydroxy-3-(3-sulfanylpropyl)phenylcarbamate structure
2228962-24-9 structure
Product Name:tert-butyl N-4-hydroxy-3-(3-sulfanylpropyl)phenylcarbamate
CAS No:2228962-24-9
MF:C14H21NO3S
MW:283.386442899704
CID:6390077
PubChem ID:165752449
Update Time:2025-07-02

tert-butyl N-4-hydroxy-3-(3-sulfanylpropyl)phenylcarbamate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl N-4-hydroxy-3-(3-sulfanylpropyl)phenylcarbamate
    • EN300-1873681
    • tert-butyl N-[4-hydroxy-3-(3-sulfanylpropyl)phenyl]carbamate
    • 2228962-24-9
    • Inchi: 1S/C14H21NO3S/c1-14(2,3)18-13(17)15-11-6-7-12(16)10(9-11)5-4-8-19/h6-7,9,16,19H,4-5,8H2,1-3H3,(H,15,17)
    • InChI Key: SJAMBIIAYTXFRO-UHFFFAOYSA-N
    • SMILES: SCCCC1C(=CC=C(C=1)NC(=O)OC(C)(C)C)O

Computed Properties

  • Exact Mass: 283.12421471g/mol
  • Monoisotopic Mass: 283.12421471g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 6
  • Complexity: 291
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 59.6Ų

tert-butyl N-4-hydroxy-3-(3-sulfanylpropyl)phenylcarbamate Pricemore >>

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Additional information on tert-butyl N-4-hydroxy-3-(3-sulfanylpropyl)phenylcarbamate

Research Brief on tert-butyl N-4-hydroxy-3-(3-sulfanylpropyl)phenylcarbamate (CAS: 2228962-24-9) in Chemical Biology and Pharmaceutical Applications

The compound tert-butyl N-4-hydroxy-3-(3-sulfanylpropyl)phenylcarbamate (CAS: 2228962-24-9) has recently garnered significant attention in chemical biology and pharmaceutical research due to its unique structural features and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and relevance in drug discovery.

Recent studies highlight the role of tert-butyl N-4-hydroxy-3-(3-sulfanylpropyl)phenylcarbamate as a versatile intermediate in the synthesis of bioactive molecules. Its phenolic hydroxyl and sulfanylpropyl moieties make it a valuable scaffold for designing enzyme inhibitors and receptor modulators. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a precursor in developing novel cysteine protease inhibitors, showcasing its potential in treating parasitic infections.

Structural-activity relationship (SAR) investigations have revealed that the tert-butyl carbamate group in this compound enhances metabolic stability while maintaining favorable pharmacokinetic properties. Researchers at several pharmaceutical companies have incorporated this scaffold into lead optimization programs for neurodegenerative diseases, capitalizing on its ability to cross the blood-brain barrier. The compound's CAS number (2228962-24-9) has appeared in multiple patent applications filed in 2022-2023, particularly in claims related to Parkinson's disease therapeutics.

Analytical characterization of 2228962-24-9 using advanced techniques such as LC-MS/MS and NMR spectroscopy has provided crucial insights into its purity profile and degradation pathways. A recent publication in Analytical Chemistry detailed a validated stability-indicating method for this compound, which is becoming increasingly important as it moves into preclinical development stages. The sulfhydryl group's reactivity has been carefully studied, with researchers developing protection-deprotection strategies to enable selective functionalization.

Emerging applications in targeted drug delivery systems have been reported, where the phenolic group of tert-butyl N-4-hydroxy-3-(3-sulfanylpropyl)phenylcarbamate serves as an attachment point for prodrug conjugates. A 2023 Nature Communications paper described its use in creating pH-responsive drug release systems for cancer therapy, demonstrating significantly improved tumor accumulation in murine models compared to conventional formulations.

Ongoing research is exploring the compound's potential in covalent inhibitor design, leveraging the sulfanylpropyl moiety for selective target engagement. Preliminary results from a multi-center study suggest that derivatives of 2228962-24-9 show promising activity against SARS-CoV-2 main protease, with IC50 values in the low micromolar range. These findings position the compound as a valuable building block for future antiviral development.

In conclusion, tert-butyl N-4-hydroxy-3-(3-sulfanylpropyl)phenylcarbamate (2228962-24-9) represents a chemically tractable scaffold with diverse pharmaceutical applications. Its recent appearance in high-impact publications and patent filings underscores its growing importance in medicinal chemistry. Future research directions likely include further exploration of its utility in targeted covalent drugs and its incorporation into more complex therapeutic architectures.

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